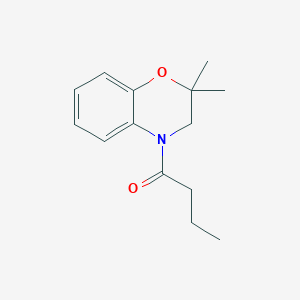![molecular formula C17H14N2O3 B7628847 N-[6-(4-methylphenoxy)pyridin-3-yl]furan-2-carboxamide](/img/structure/B7628847.png)
N-[6-(4-methylphenoxy)pyridin-3-yl]furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[6-(4-methylphenoxy)pyridin-3-yl]furan-2-carboxamide, also known as GSK-3β inhibitor XVIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
N-[6-(4-methylphenoxy)pyridin-3-yl]furan-2-carboxamide exerts its pharmacological effects by inhibiting N-[6-(4-methylphenoxy)pyridin-3-yl]furan-2-carboxamideβ. N-[6-(4-methylphenoxy)pyridin-3-yl]furan-2-carboxamideβ is a serine/threonine kinase that regulates various signaling pathways involved in cell growth, differentiation, and survival. Inhibition of N-[6-(4-methylphenoxy)pyridin-3-yl]furan-2-carboxamideβ by N-[6-(4-methylphenoxy)pyridin-3-yl]furan-2-carboxamide leads to the activation of various downstream signaling pathways, resulting in the modulation of cellular processes such as neurogenesis, apoptosis, and inflammation.
Biochemical and Physiological Effects:
N-[6-(4-methylphenoxy)pyridin-3-yl]furan-2-carboxamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to promote neurogenesis, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have antitumor effects in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-[6-(4-methylphenoxy)pyridin-3-yl]furan-2-carboxamide in lab experiments is its specificity for N-[6-(4-methylphenoxy)pyridin-3-yl]furan-2-carboxamideβ inhibition. This allows for the selective modulation of downstream signaling pathways without affecting other cellular processes. However, one of the limitations is the lack of clinical data on its safety and efficacy in humans, which limits its translational potential.
Direcciones Futuras
For research include the development of more potent and selective N-[6-(4-methylphenoxy)pyridin-3-yl]furan-2-carboxamideβ inhibitors, the identification of biomarkers for patient selection, and the evaluation of its safety and efficacy in clinical trials. Additionally, the use of N-[6-(4-methylphenoxy)pyridin-3-yl]furan-2-carboxamide in combination with other therapeutic agents may lead to synergistic effects and improved therapeutic outcomes.
Métodos De Síntesis
The synthesis of N-[6-(4-methylphenoxy)pyridin-3-yl]furan-2-carboxamide involves the reaction of 4-methylphenoxy-3-bromopyridine with furan-2-carboxylic acid in the presence of a base. The resulting compound is then purified using standard techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-[6-(4-methylphenoxy)pyridin-3-yl]furan-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, bipolar disorder, and cancer. It has been shown to inhibit glycogen synthase kinase-3β (N-[6-(4-methylphenoxy)pyridin-3-yl]furan-2-carboxamideβ), a key enzyme involved in various cellular processes such as cell cycle regulation, apoptosis, and neurogenesis.
Propiedades
IUPAC Name |
N-[6-(4-methylphenoxy)pyridin-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-12-4-7-14(8-5-12)22-16-9-6-13(11-18-16)19-17(20)15-3-2-10-21-15/h2-11H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNKCQUBKBEJAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=C(C=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methoxy-5-methyl-N-[2-(1,3-thiazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7628776.png)
![Furan-2-yl-[4-[(2-methylphenyl)methylsulfonyl]piperazin-1-yl]methanone](/img/structure/B7628797.png)
![3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid](/img/structure/B7628810.png)





![4-[[[2-(3-Methyl-2-oxopyridin-1-yl)acetyl]amino]methyl]benzoic acid](/img/structure/B7628845.png)



